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molecular formula C13H18O4 B8345086 4-Hydroxy-4-(2,3,4-trimethoxyphenyl)butene

4-Hydroxy-4-(2,3,4-trimethoxyphenyl)butene

Cat. No. B8345086
M. Wt: 238.28 g/mol
InChI Key: KONJBNCUZPLKGM-UHFFFAOYSA-N
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Patent
US05866513

Procedure details

A stirred solution of 8.77 g (44.7 mmol) of 2,3,4-trimethoxybenzaldehyde in 100 mL of THF was cooled in an ice bath and 55 mL of 1.0 molar (55.0 mmol) allylmagnesium bromide in ether was added dropwise over 0.5 h. The cooling bath was allowed to warm up and the mixture was stirred overnight at room temperature. A 200 mL portion of 5% aqueous HCl was added and the mixture was extracted with two 200 mL portions of ether. The combined ether extracts were washed with 50 mL of saturated aqueous NaHCO3, dried over MgSO4 and the solvent removed in vacuo to leave 10.30 g of 4-hydroxy-4-(2,3,4-trimethoxyphenyl)butene as an oil. 1H NMR (CDCl3) d 2.5 (m, 2H), 3.8 (s, 6H), 3.9 (s, 3H), 4.9 (t, 1H), 5.1 (m, 2H), 5.85 (m, 1H), 6.65 (d, 1H), 7.05 (d, 1H).
Quantity
8.77 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
55 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].[CH2:15]([Mg]Br)[CH:16]=[CH2:17].Cl>C1COCC1.CCOCC>[OH:6][CH:5]([C:4]1[CH:7]=[CH:8][C:9]([O:13][CH3:14])=[C:10]([O:11][CH3:12])[C:3]=1[O:2][CH3:1])[CH2:17][CH:16]=[CH2:15]

Inputs

Step One
Name
Quantity
8.77 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
55 mmol
Type
reactant
Smiles
C(C=C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with two 200 mL portions of ether
WASH
Type
WASH
Details
The combined ether extracts were washed with 50 mL of saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(CC=C)C1=C(C(=C(C=C1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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